N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
CAS No.: 892264-94-7
Cat. No.: VC11896587
Molecular Formula: C28H37N5O4
Molecular Weight: 507.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892264-94-7 |
|---|---|
| Molecular Formula | C28H37N5O4 |
| Molecular Weight | 507.6 g/mol |
| IUPAC Name | N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C28H37N5O4/c1-3-4-5-15-33-27(35)24-12-7-21(20-25(24)30-28(33)36)26(34)29-13-6-14-31-16-18-32(19-17-31)22-8-10-23(37-2)11-9-22/h7-12,20H,3-6,13-19H2,1-2H3,(H,29,34)(H,30,36) |
| Standard InChI Key | FTVVFAOHAPSHGW-UHFFFAOYSA-N |
| SMILES | CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCN(CC3)C4=CC=C(C=C4)OC)NC1=O |
| Canonical SMILES | CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCN(CC3)C4=CC=C(C=C4)OC)NC1=O |
Introduction
Synthesis
The synthesis of such a compound would typically involve multiple steps:
-
Formation of the Quinazoline Core: This might involve condensation reactions between appropriate precursors.
-
Introduction of the Piperazine Moiety: This could be achieved through nucleophilic substitution or alkylation reactions.
-
Attachment of the Pentyl Group: Likely involves alkylation of the quinazoline core.
-
Final Carboxamide Formation: Could involve reaction with an appropriate amine.
Biological Activity
While specific biological data on this compound is lacking, compounds with similar structures often exhibit activity in various biological systems, such as:
-
Neurotransmitter Modulation: Piperazine and quinazoline derivatives are known to interact with neurotransmitter receptors.
-
Anti-inflammatory or Antimicrobial Effects: Some quinazoline derivatives have shown such activities.
Research Findings and Future Directions
Given the absence of direct research findings on this compound, future studies should focus on:
-
Synthesis Optimization: Developing efficient synthesis routes.
-
Biological Screening: Evaluating its activity against various biological targets.
-
Pharmacokinetic Studies: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume